3,3'-Dimethylbiphenyl-4-yl 3-nitrobenzoate
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Overview
Description
3,3’-Dimethylbiphenyl-4-yl 3-nitrobenzoate is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of two methyl groups on the biphenyl structure and a nitrobenzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethylbiphenyl-4-yl 3-nitrobenzoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of 3,3’-dimethylbiphenyl with a halogenated nitrobenzoate under the catalysis of palladium and a base .
Reaction Conditions:
Catalyst: Palladium (Pd)
Base: Potassium carbonate (K2CO3)
Solvent: Tetrahydrofuran (THF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of 3,3’-Dimethylbiphenyl-4-yl 3-nitrobenzoate can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3,3’-Dimethylbiphenyl-4-yl 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2), Palladium catalyst (Pd/C)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), Sulfuric acid (H2SO4), Halogens (Cl2, Br2)
Major Products
Oxidation: 3,3’-Dimethylbiphenyl-4-yl 3-aminobenzoate
Reduction: 3,3’-Dimethylbiphenyl-4-yl benzoic acid
Substitution: Various substituted biphenyl derivatives
Scientific Research Applications
3,3’-Dimethylbiphenyl-4-yl 3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of steric and electronic effects in biphenyl derivatives.
Biology: The compound can be used in the development of fluorescent probes for imaging and diagnostic purposes. Its biphenyl structure can be modified to enhance its fluorescence properties.
Medicine: Research is being conducted on its potential use as a drug delivery agent. The ester group can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: It is used in the production of advanced materials, such as liquid crystals and polymers, due to its rigid biphenyl structure.
Mechanism of Action
The mechanism of action of 3,3’-Dimethylbiphenyl-4-yl 3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then interact with various biological targets. The biphenyl structure provides rigidity and stability, allowing the compound to bind effectively to its targets.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes by binding to their active sites.
Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.
DNA/RNA: The compound can intercalate into DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
3,3’-Dimethylbiphenyl-4-yl 3-nitrobenzoate can be compared with other similar compounds to highlight its uniqueness:
3,3’-Dimethylbiphenyl-4-yl benzoate: Lacks the nitro group, resulting in different reactivity and applications.
4,4’-Dimethylbiphenyl-2-yl 3-nitrobenzoate: The position of the methyl groups affects the compound’s steric and electronic properties.
3,3’-Dimethylbiphenyl-4-yl 4-nitrobenzoate: The position of the nitro group influences its chemical reactivity and biological activity.
These comparisons demonstrate the importance of the specific structural features of 3,3’-Dimethylbiphenyl-4-yl 3-nitrobenzoate in determining its properties and applications.
Properties
Molecular Formula |
C21H17NO4 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
[2-methyl-4-(3-methylphenyl)phenyl] 3-nitrobenzoate |
InChI |
InChI=1S/C21H17NO4/c1-14-5-3-6-16(11-14)17-9-10-20(15(2)12-17)26-21(23)18-7-4-8-19(13-18)22(24)25/h3-13H,1-2H3 |
InChI Key |
HQTYNRDQMGXJBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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